![molecular formula C6H3ClIN3 B1149106 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1352395-64-2](/img/structure/B1149106.png)
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (C₆H₃ClIN₃, MW 279.47) is a halogenated pyrazolopyridine derivative. This heterocyclic compound belongs to the pyrazolo[3,4-b]pyridine class, a scaffold renowned for its pharmacological versatility, including kinase inhibition, antiviral activity, and roles in central nervous system therapeutics . The compound is synthesized via a two-step process: initial iodination of 5-chloro-1H-pyrazolo[3,4-b]pyridine, followed by protection with 4-methoxybenzyl chloride using NaH/DMF, yielding 83% isolated product . Its structure features a chlorine atom at position 5 and an iodine atom at position 3, making it a valuable intermediate for further functionalization in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aryl methyl ketones, malononitrile, and 5-aminopyrazoles in an iodine-mediated process . This reaction allows for the direct cleavage of the carbon-carbon bond of malononitrile, facilitating the formation of the pyrazolo[3,4-B]pyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- Halogenation Impact : The iodine atom in 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine enhances its reactivity in cross-coupling reactions compared to brominated analogs (e.g., 3-bromo-5-chloro derivative) .
Isomeric and Fused-Ring Pyrazolo Derivatives
Table 2: Structural Isomerism and Ring Fusion Effects
Key Observations :
- Isomerism : The [3,4-b] vs. [3,4-c] ring fusion alters electronic distribution, impacting reactivity and binding affinity in biological targets .
- Fused Systems : Coumarin or thiopyran fusion enhances lipophilicity and bioavailability, critical for CNS-targeting drugs .
Key Observations :
Biological Activity
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo[3,4-B]pyridine core with chlorine and iodine substituents, which enhance its reactivity and potential interactions with biological systems. The following sections will detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The structural formula of this compound is characterized by:
- Chlorine at position 5
- Iodine at position 3
- A pyrazolo[3,4-B]pyridine core
These functional groups contribute to its unique reactivity profile and biological interactions.
Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), with significant effects on downstream signaling pathways involved in immune response and cancer proliferation. For instance, a derivative showed an IC50 value of 0.2 nM against TBK1, demonstrating high selectivity and efficacy in inhibiting IFN signaling in immune cells .
- Anticancer Activity : The compound has shown promise in targeting multiple cancer cell lines, including A172, U87MG, and A375. Studies have reported antiproliferative effects with micromolar concentrations . Additionally, it has been explored as an inhibitor for fibroblast growth factor receptors (FGFR), particularly in bladder cancer treatment .
- Neuroprotective Effects : Some derivatives of the pyrazolo[3,4-B]pyridine scaffold have been investigated for their neuroprotective properties against neurodegeneration models .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies that correlate specific structural features with their biological effects. Key findings include:
- Halogen Substituents : The presence of halogens (chlorine and iodine) at specific positions significantly influences the binding affinity to molecular targets.
- Functional Groups : Variations in functional groups attached to the pyrazole core can modulate the compound's reactivity and selectivity towards different enzymes and receptors .
Comparative Analysis
A comparative analysis of related compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-3-methylpyrazolo[3,4-b]pyridine | Bromine at position 5; methyl group at position 3 | Different binding affinities |
6-Chloroquinazolinone | Chlorine at position 6; quinazoline core | Potent anticancer activity |
2-Aminoquinoline | Amino group at position 2; quinoline core | Significant antibacterial properties |
4-Iodopyrazole | Iodine at position 4; simpler pyrazole structure | Retains some bioactivity |
Case Studies
Several case studies have investigated the biological activity of derivatives based on the pyrazolo[3,4-B]pyridine scaffold:
- Inhibition of TBK1 : A study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. The lead compound demonstrated effective inhibition in cellular models relevant to immune response and cancer .
- Anticancer Properties : Another research effort focused on synthesizing arylated derivatives that act as FGFR inhibitors for bladder cancer treatment. These compounds exhibited significant anticancer effects in vitro .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine?
The synthesis typically involves halogenation and functional group protection. A key method includes iodination of a chlorinated pyrazolopyridine precursor using N-iodosuccinimide (NIS) under reflux in solvents like acetonitrile or dichloromethane . For example, 5-chloro-1H-pyrazolo[3,4-b]pyridine can be iodinated at the 3-position using NIS, followed by protection with PMB-Cl (para-methoxybenzyl chloride) to stabilize reactive intermediates . Yield optimization often requires inert atmospheres (e.g., argon) and controlled temperature gradients.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry, bond lengths (e.g., C–I ≈ 2.09 Å), and crystal packing (monoclinic system, space group P21/c) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chlorine at C5, iodine at C3) and coupling patterns. For example, pyridine protons resonate at δ 8.2–9.0 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 306.91) .
Q. How does the reactivity of the chlorine and iodine substituents influence derivatization?
The chlorine at C5 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the iodine at C3 participates in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, iodine can be replaced by aryl/heteroaryl groups via palladium catalysis . Reaction conditions (e.g., solvent polarity, catalyst loading) must be optimized to avoid competing side reactions.
Advanced Research Questions
Q. How do structural modifications impact biological activity in pyrazolopyridine analogs?
Substitution patterns directly affect target binding. For instance:
- Halogen position : Moving iodine from C3 to C4 (as in 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine) reduces kinase inhibition efficacy due to steric clashes in the ATP-binding pocket .
- Methyl groups : Adding a methyl at C1 enhances metabolic stability but may reduce solubility .
SAR studies should combine in vitro assays (e.g., IC50 measurements against TRK kinases) with computational docking simulations .
Q. How should researchers address contradictions in reported biological data for similar compounds?
Discrepancies often arise from:
- Purity variations : Impurities >5% can skew activity results. Use HPLC (≥99% purity) and orthogonal characterization (e.g., elemental analysis) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter IC50 values. Standardize protocols across studies .
Q. What mechanistic insights guide the optimization of substitution reactions at the iodine site?
- Oxidative addition efficiency : Bulky ligands (e.g., XPhos) improve Pd-catalyzed coupling yields by stabilizing Pd(0) intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote dehalogenation. Monitor via TLC or LC-MS .
Q. How can crystallographic data inform molecular interaction studies?
Crystal structures reveal:
- Hydrogen bonding : Pyridine N1 often interacts with Lys residues in kinase domains .
- Halogen bonding : The iodine atom forms non-covalent interactions with carbonyl oxygens (distance ≈ 3.3 Å), critical for target engagement .
Q. What methodologies are used to assess the compound’s potential as a kinase inhibitor?
- In vitro kinase assays : Measure inhibition of TRKA/B/C using ADP-Glo™ kits .
- Cellular assays : Evaluate anti-proliferative effects in cancer lines (e.g., KM12 colon carcinoma) with dose-response curves (1 nM–10 µM) .
- Selectivity profiling : Screen against a panel of 100+ kinases to identify off-target effects .
Q. How can AI-driven retrosynthetic tools aid in designing novel derivatives?
AI platforms (e.g., Template_relevance Reaxys) predict feasible routes by mining reaction databases. For example:
- Prioritize one-step iodination over multi-step sequences .
- Suggest alternative protecting groups (e.g., Boc instead of PMB) for better deprotection yields .
Q. What strategies differentiate isomers like this compound from its 4-iodo analog?
- NMR coupling constants : J values for adjacent protons differ due to altered electronic environments .
- X-ray crystallography : Compare unit cell parameters (e.g., a = 8.87 Å vs. 9.12 Å in analogs) .
- Computational modeling : DFT calculations predict distinct electrostatic potential maps for isomers .
Methodological Notes for Handling
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSPKVLIQNOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737868 | |
Record name | 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-64-2 | |
Record name | 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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